N-Butyl Nortadalafil
Overview
Description
N-Butyl Nortadalafil is a chemical compound with the molecular formula C25H25N3O4 and a molecular weight of 431.48 g/mol . It is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction . This compound is characterized by its pale yellow to pale beige solid appearance and has a melting point of 209-210°C .
Preparation Methods
The synthesis of N-Butyl Nortadalafil involves several steps, typically starting with the preparation of the core pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione structure. The synthetic route includes:
Step 1: Formation of the core structure through a cyclization reaction.
Step 2: Introduction of the butyl group via a substitution reaction.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure the efficient formation of this compound .
Chemical Reactions Analysis
N-Butyl Nortadalafil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Butyl Nortadalafil has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways.
Medicine: As an analog of Tadalafil, this compound is investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other related conditions.
Industry: It is used in the pharmaceutical industry for the synthesis of related compounds and as a starting material for the development of new drugs
Mechanism of Action
N-Butyl Nortadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets and pathways involved include the nitric oxide (NO)-cGMP signaling pathway, which plays a crucial role in the regulation of vascular tone and blood flow .
Comparison with Similar Compounds
N-Butyl Nortadalafil is similar to other phosphodiesterase type 5 inhibitors, such as:
Tadalafil: The parent compound, known for its use in treating erectile dysfunction.
Sildenafil: Another well-known PDE5 inhibitor used for similar therapeutic purposes.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties
This compound is unique due to its specific structural modifications, which may result in different pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-butyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRHHTFKIXWPJS-NTKDMRAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-31-9 | |
Record name | N-Butyl nortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BUTYL NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5457417F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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